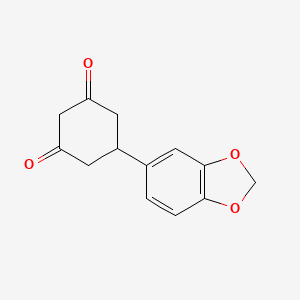

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione is a chemical compound with the formula C₁₃H₁₂O₄ . It has a molecular weight of 232.24 g/mol .

Molecular Structure Analysis

The molecule contains a total of 31 bonds; 19 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 2 ketones (aliphatic), and 2 ethers (aromatic) .Aplicaciones Científicas De Investigación

Medicine: Anticancer Agent Development

The compound has been studied for its potential in anticancer therapy. Researchers have designed and synthesized a series of indole derivatives with the 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione moiety, which showed promising antiproliferative activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . These findings suggest that the compound could serve as a scaffold for developing new anticancer agents.

Material Science: Advanced Battery Technology

In material science, particularly in the development of advanced battery technology, the compound’s electrochemical properties could be of interest. The dione functional group can undergo redox reactions, which is a valuable property in battery chemistry .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound could be explored for its enzyme inhibition properties. The dione group, in particular, might interact with enzyme active sites, potentially leading to the development of new biochemical tools or drugs .

Pharmacology: Drug Design and Synthesis

Pharmacologically, the compound could be used in the design and synthesis of new drugs. Its structure contains elements commonly found in pharmacologically active molecules, which could influence various biological pathways .

Mecanismo De Acción

Target of Action

Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities . In particular, indole-based compounds, which share structural similarities with our compound of interest, have been found to target microtubules and their component protein, tubulin .

Mode of Action

Similar compounds have been shown to interact with their targets by modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can lead to mitotic blockade and cell apoptosis .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may affect pathways related to cell division and apoptosis .

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-2,5,9H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXUYPAIVILSTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380410 |

Source

|

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55579-76-5 |

Source

|

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)

![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)